N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Description
Historical Development of Heterocyclic Medicinal Chemistry
The systematic study of heterocyclic compounds began in the early 19th century, paralleling the emergence of organic chemistry as a discipline. In 1818, Brugnatelli’s isolation of alloxan from uric acid marked one of the first documented heterocycles, while Döbereiner’s 1832 synthesis of furfural from starch demonstrated early synthetic capabilities. These discoveries laid the groundwork for understanding the reactivity and biological relevance of oxygen- and nitrogen-containing rings. By the late 19th century, the structural elucidation of alkaloids such as nicotine (pyridine) and morphine (isoquinoline) revealed nature’s reliance on heterocycles for bioactive molecules.
The 20th century witnessed explosive growth in heterocyclic drug development. Sulfa drugs, derived from sulfonamide-containing heterocycles, revolutionized antibiotic therapy in the 1930s, while the 1950s saw the introduction of benzodiazepines (e.g., diazepam) as anxiolytics. Contemporary drug pipelines continue to prioritize heterocycles, with 59% of FDA-approved drugs containing nitrogen-rich rings like pyridines, piperidines, and imidazoles. This historical progression underscores the central role of heterocyclic frameworks in addressing unmet medical needs through structural versatility and target compatibility.
Significance of Dual-Scaffold Compounds in Drug Discovery
Dual-scaffold architectures, which combine two distinct pharmacophores into a single molecule, have emerged as a paradigm-shifting strategy in medicinal chemistry. Such designs enable simultaneous modulation of multiple biological targets or enhanced affinity through cooperative binding effects. For example, the fusion of quinazoline and imidazole motifs in imidazo[1,2-c]quinazolines has yielded compounds with dual inhibitory activity against α-glucosidase and anticancer targets, demonstrating IC~50~ values up to 60-fold lower than monocyclic analogs.
The target compound exemplifies this approach by conjugating an imidazo[1,2-c]quinazoline core with a pyrido[1,2-a]pyrimidine moiety via a sulfanyl-methyl linker. This configuration potentially enables:
- Enhanced binding pocket occupancy : The planar imidazoquinazoline system may intercalate into hydrophobic protein cavities, while the pyridopyrimidine scaffold engages polar residues through hydrogen bonding.
- Improved pharmacokinetics : Methoxyphenyl and propanamide substituents likely enhance solubility and metabolic stability compared to simpler heterocycles.
- Synergistic target modulation : Preliminary studies on related dual-scaffold compounds show concurrent inhibition of enzymatic and receptor targets involved in proliferative and metabolic diseases.
Research Objectives and Scope
This article focuses on elucidating the structural, synthetic, and mechanistic underpinnings of N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide, with three primary objectives:
- Synthetic accessibility : Outline feasible routes for constructing the imidazoquinazoline-pyridopyrimidine hybrid, drawing from established methodologies for related systems.
- Structure-activity relationship (SAR) analysis : Investigate how substituents at the 2-methoxyphenyl, propanamide, and sulfanyl-methyl positions influence target binding and selectivity.
- Therapeutic potential assessment : Hypothesize applications based on structural analogs, such as α-glucosidase inhibition (IC~50~ = 12.44 μM for compound 11j ) or kinase modulation observed in pyridopyrimidine derivatives.
The scope excludes pharmacokinetic, toxicological, and formulation considerations to maintain focus on molecular design principles and mechanistic hypotheses.
Terminological Framework and Nomenclature
The compound’s systematic name follows IUPAC guidelines for fused heterocycles and substituent prioritization:
- Parent system : The imidazo[1,2-c]quinazoline core (rings A-B-C) is numbered starting from the bridgehead nitrogen, with the quinazoline portion (rings B-C) prioritized due to higher heteroatom density.
- Fused system : The pyrido[1,2-a]pyrimidine moiety (rings D-E) attaches via a methylsulfanyl linker at position 5 of the imidazoquinazoline, with numbering following the pyrido[1,2-a] fusion pattern.
- Substituents :
- N-[(2-Methoxyphenyl)methyl] at position 2 of the imidazoquinazoline.
- 3-Oxopropanamide chain at position 3.
- 4-Oxo group on the pyridopyrimidine ring.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O4S/c1-40-24-11-5-2-8-19(24)17-31-26(37)14-13-23-29(39)36-28(33-23)21-9-3-4-10-22(21)34-30(36)41-18-20-16-27(38)35-15-7-6-12-25(35)32-20/h2-12,15-16,23H,13-14,17-18H2,1H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIWHUKQHPOWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological targets, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include chlorosulfonation and amidation processes. The structural confirmation is achieved through various spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the reaction of a precursor compound with chlorosulfonic acid followed by treatment with ammonia leads to the formation of sulfonamide derivatives that are crucial for biological activity .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Enzyme Inhibition
This compound has been reported to exhibit inhibitory effects on various enzymes, particularly dihydrofolate reductase (DHFR). DHFR is essential for DNA synthesis as it catalyzes the reduction of dihydrofolate to tetrahydrofolate. By inhibiting this enzyme, the compound can disrupt nucleotide synthesis, which is critical in cancer cell proliferation and survival .
2. Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine, a structural component of this compound, possess significant anticancer properties. These compounds have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, piritrexim, a related derivative, has demonstrated potent antitumor effects in preclinical models .
3. Antimicrobial Activity
The presence of sulfamoyl groups in the structure suggests potential antimicrobial properties. Compounds with similar functionalities have been associated with antibacterial actions and enzyme inhibition related to bacterial growth .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Key Enzymes : By targeting enzymes like DHFR and kinases involved in cellular signaling pathways.
- Disruption of Nucleotide Synthesis : Leading to impaired DNA replication in rapidly dividing cells.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
Data Tables
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that a pyrido[2,3-d]pyrimidine derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), leading to enhanced apoptosis rates compared to untreated controls .
- Antibacterial Activity : Research on sulfamoyl-containing compounds showed promising results against Gram-positive bacteria, indicating potential for development as new antimicrobial agents .
Scientific Research Applications
Biological Activities
Antitumor Activity
Research indicates that compounds similar to N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide exhibit significant antitumor properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation and survival .
Enzymatic Inhibition
The compound's structure allows it to interact with various enzymes. Similar compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . This suggests that this compound may also possess anti-inflammatory properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of heterocyclic compounds. Compounds with similar structures have demonstrated effectiveness against viruses such as herpes simplex virus (HSV) by inhibiting viral replication . This positions this compound as a candidate for further antiviral research.
Case Studies
Several studies have explored the applications of similar compounds:
- Anticancer Research : A study investigating a related pyrido[1,2-a]pyrimidine derivative showed that it inhibited cancer cell growth in vitro and in vivo models . The mechanism was attributed to the induction of apoptosis in cancer cells.
- Inflammation Models : Another research focused on a similar imidazoquinazoline derivative demonstrated significant inhibition of COX enzymes in cellular assays, suggesting potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Sulfanyl-linked heterocycles: Similar to 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (), which exhibit sulfanyl bridges connecting heterocyclic systems. These moieties enhance binding to thiol-sensitive targets like kinases or proteases.
- Imidazo-quinazolinone derivatives: Analogues such as 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines () share fused nitrogen-containing rings, which are critical for intercalation into DNA or enzyme active sites.
- Propanamide side chains : Found in compounds like N-cyclohexyl-N-methyl-2-[[3-oxidanylidene-2-[3-oxidanylidene-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]ethanamide (), these groups improve solubility and pharmacokinetic properties.
Table 1: Key Structural Features of Analogues
Computational Similarity and Bioactivity Predictions
Using Tanimoto coefficients (), the compound’s structural similarity to known bioactive molecules can be quantified. For example:
- Aglaithioduline vs. SAHA : A 70% similarity index () suggests shared pharmacophores; similar analysis could predict HDAC inhibition for the target compound.
Table 3: Computational Similarity Metrics
Structure-Activity Relationship (SAR) Considerations
Q & A
Q. Characterization methods :
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for intermediates?
Answer :
DoE is critical for optimizing variables like temperature, reagent stoichiometry, and reaction time. For example:
- Flow chemistry : Use continuous-flow systems to enhance reproducibility and reduce side products in oxidation steps (e.g., Omura-Sharma-Swern oxidation) .
- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions for cyclization reactions. For instance, varying sodium hypochlorite concentration (8–12 mmol) and ethanol volume (30–50 mL) can maximize yield while minimizing byproduct formation .
Q. Key factors :
- Catalyst loading : Excess hypochlorite (>10 mmol) may degrade sensitive thioether groups.
- Solvent polarity : Ethanol outperforms DMF in minimizing unwanted sulfoxide formation .
Advanced: How to resolve contradictions in spectral data during structural confirmation?
Answer :
Contradictions often arise from tautomerism or overlapping signals. Strategies include:
- Multi-technique validation : Cross-reference NMR with IR (e.g., confirm C=O at 1702 cm⁻¹) and HRMS (e.g., verify molecular formula via exact mass) .
- Variable-temperature NMR : Detect dynamic processes (e.g., imine-enamine tautomerism) by analyzing signal splitting at 300 K vs. 250 K .
- 2D NMR (COSY, HSQC) : Resolve overlapping quinazoline proton signals (δ 7.2–8.1 ppm) by correlating ¹H-¹³C couplings .
Case study : A quinazolinone intermediate showed conflicting ¹³C NMR peaks at δ 138.94 and 136.95 ppm. HSQC confirmed these corresponded to distinct aromatic carbons, ruling out impurities .
Basic: What roles do non-covalent interactions play in the compound’s stability and reactivity?
Answer :
Non-covalent interactions (NCIs) influence crystallization and bioactivity:
- π-π stacking : Between pyrido[1,2-a]pyrimidinone and imidazo[1,2-c]quinazoline rings enhances solid-state stability .
- Hydrogen bonding : Methoxy groups (δ 3.84 ppm in ¹H NMR) form H-bonds with sulfanyl acceptors, affecting solubility .
- Van der Waals forces : Govern molecular packing in co-crystals, as shown by X-ray diffraction of analogous compounds .
Implications : NCIs can be tuned via substituent modification (e.g., replacing methoxy with ethoxy) to modulate melting points and dissolution rates .
Advanced: How to design analogues with improved bioactivity while retaining core pharmacophores?
Answer :
Strategies include:
- Bioisosteric replacement : Substitute the sulfanyl group (-S-) with sulfone (-SO₂-) to enhance metabolic stability without altering steric bulk .
- Side-chain diversification : Introduce amino acid esters (e.g., L-ValOCH₃) at the propanamide moiety to improve membrane permeability, as validated in triazoloquinazoline derivatives (85–105°C mp) .
- Regioselective functionalization : Use Pd-catalyzed cross-coupling to add fluorophenyl groups at the pyrimidine 2-position, boosting kinase inhibition (IC₅₀ < 100 nM in analogues) .
Q. Validation :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| -S- → -SO₂- | 2× increase in plasma stability | |
| L-ValOCH₃ side chain | 50% higher cellular uptake |
Basic: What analytical workflows ensure purity assessment for this compound?
Q. Answer :
- HPLC-DAD/MS : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1% .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
- TLC monitoring : Spot development in dichloromethane/MeOH (9:1) under UV254 nm ensures reaction completion .
Q. Critical thresholds :
- Purity : ≥95% by HPLC for biological assays.
- Residual solvents : <500 ppm ethanol (ICH Q3C guidelines) .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer :
Common issues and solutions:
- Steric hindrance : Replace bulkier benzyloxy groups with methoxy to facilitate nucleophilic attack at the quinazoline C-5 position .
- Oxidative side reactions : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent sulfanyl (-S-) oxidation to sulfoxide .
- Catalyst selection : Switch from NaOCl to MnO₂ for milder oxidation, preserving acid-sensitive moieties (yield improvement: 60% → 82%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
